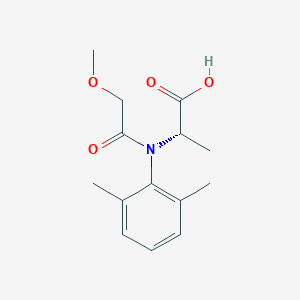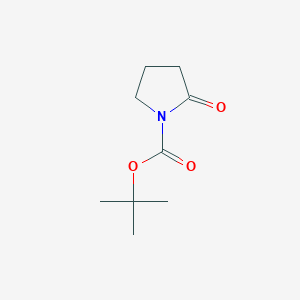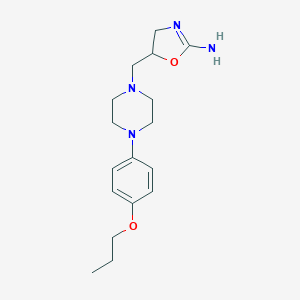
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine, commonly known as OP-145, is a chemical compound that has been extensively studied for its potential therapeutic applications. OP-145 belongs to the class of compounds known as piperazine derivatives, which have been shown to possess a wide range of pharmacological activities.
Scientific Research Applications
OP-145 has been studied extensively for its potential therapeutic applications. One of the primary areas of research has been in the treatment of anxiety and depression. Studies have shown that OP-145 has anxiolytic and antidepressant effects in animal models. Additionally, OP-145 has been shown to have potential as an analgesic, antipsychotic, and anti-inflammatory agent.
Mechanism Of Action
The mechanism of action of OP-145 is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. OP-145 has been shown to increase serotonin and dopamine levels in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. Additionally, OP-145 has been shown to modulate the activity of certain ion channels in the brain, which may contribute to its analgesic effects.
Biochemical And Physiological Effects
OP-145 has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on the serotonergic and dopaminergic systems, OP-145 has been shown to modulate the activity of certain neurotransmitter receptors, including GABA and glutamate receptors. Additionally, OP-145 has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using OP-145 in lab experiments is its high potency and selectivity. OP-145 has been shown to have high affinity for certain neurotransmitter receptors, which makes it a useful tool for studying the function of these receptors. Additionally, OP-145 has been shown to have good oral bioavailability, which makes it a useful compound for studying the effects of drugs on the brain.
One limitation of using OP-145 in lab experiments is its potential for off-target effects. Like all drugs, OP-145 may interact with other proteins or receptors in the body, which could complicate the interpretation of experimental results. Additionally, the high potency of OP-145 may make it difficult to determine the optimal dose for a given experiment.
Future Directions
There are several areas of future research that could be pursued with OP-145. One area of interest is the development of more selective compounds that target specific neurotransmitter receptors. Additionally, further studies are needed to fully understand the mechanism of action of OP-145 and to identify potential off-target effects. Finally, clinical trials are needed to determine the safety and efficacy of OP-145 in humans for the treatment of various neurological and psychiatric disorders.
Conclusion:
In conclusion, OP-145 is a promising compound that has been extensively studied for its potential therapeutic applications. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound. OP-145 has been shown to have a wide range of biochemical and physiological effects, including anxiolytic, antidepressant, analgesic, antipsychotic, and anti-inflammatory effects. While there are limitations to using OP-145 in lab experiments, its high potency and selectivity make it a useful tool for studying the function of neurotransmitter receptors. Future research is needed to fully understand the potential of OP-145 as a therapeutic agent.
Synthesis Methods
The synthesis of OP-145 involves the reaction of 4-propoxybenzaldehyde with piperazine and 2-amino-4,5-dihydrooxazole in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of OP-145. The synthesis of OP-145 has been optimized to yield high purity and high yields of the compound.
properties
CAS RN |
144881-41-4 |
|---|---|
Product Name |
4,5-Dihydro-5-((4-(4-propoxyphenyl)-1-piperazinyl)methyl)-2-oxazolamine |
Molecular Formula |
C17H26N4O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C17H26N4O2/c1-2-11-22-15-5-3-14(4-6-15)21-9-7-20(8-10-21)13-16-12-19-17(18)23-16/h3-6,16H,2,7-13H2,1H3,(H2,18,19) |
InChI Key |
RYACAMPFAMXCNV-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2CCN(CC2)CC3CN=C(O3)N |
synonyms |
5-[[4-(4-propoxyphenyl)piperazin-1-yl]methyl]-4,5-dihydro-1,3-oxazol-2 -amine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
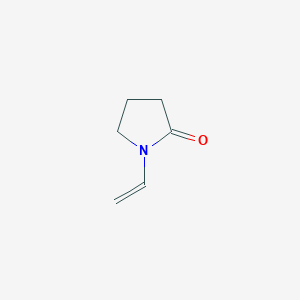
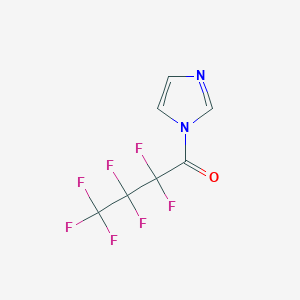
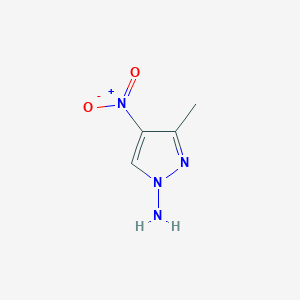
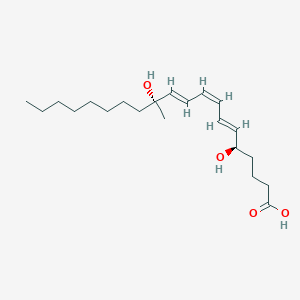
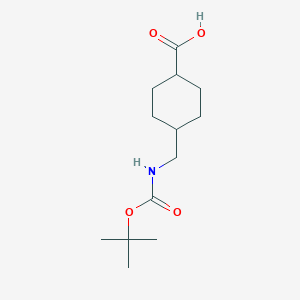
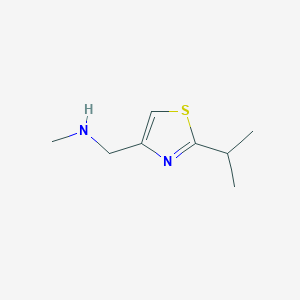
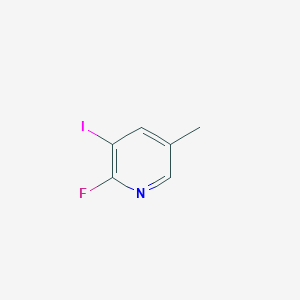
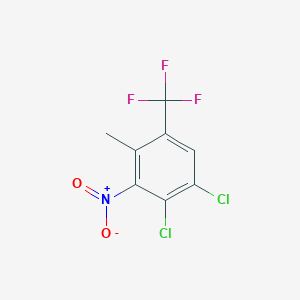
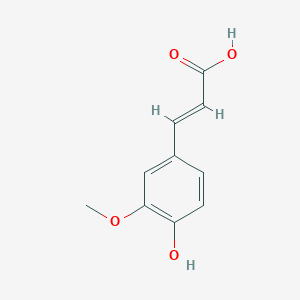
![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
